2(1H)-pyridone,5-ethyl-4-methyl-

Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibitors

Kinase inhibitor screening campaigns often fail when N-alkylated 2-pyridone isomers (HBD count = 0) are used as substitutes, abolishing critical hinge-region hydrogen bonding. 2(1H)-Pyridone, 5-ethyl-4-methyl- (CAS 101870-25-1) preserves the essential lactam N-H donor (HBD = 1), enabling canonical kinase hinge binding. • Intact N-H hydrogen bond donor - unlike N-alkylated analogs (HBD = 0). • Balanced lipophilicity (XLogP ~0.5) for improved passive permeability over unsubstituted 2-pyridone. • Validated core scaffold in p38 and MEK inhibitor patents; suitable for fragment-based screening and late-stage diversification. Supplied with certificate of analysis; room temperature storage and ambient shipping.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
Cat. No. B13944524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-pyridone,5-ethyl-4-methyl-
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCCC1=CNC(=O)C=C1C
InChIInChI=1S/C8H11NO/c1-3-7-5-9-8(10)4-6(7)2/h4-5H,3H2,1-2H3,(H,9,10)
InChIKeyZZVXISLYFAZOKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-4-methyl-2(1H)-pyridinone Procurement Guide


2(1H)-pyridone,5-ethyl-4-methyl- (CAS 101870-25-1) is a disubstituted 2-pyridone heterocycle with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It serves as a versatile building block in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules . Its primary structural distinction lies in the positioning of the ethyl substituent at the carbon-5 position, which preserves the crucial hydrogen bond donor (HBD) capacity of the lactam N-H, a feature lost in N-alkylated analogs like 1-ethyl-4-methyl-2(1H)-pyridinone (CAS 19006-62-3) [1].

N-H hydrogen bond donor retained for kinase hinge-binding interactions
C-5 ethyl substitution avoids N-alkylation that blocks HBD

5-Ethyl-4-methyl-2(1H)-pyridinone Substitution Alert


Generic substitution among isomeric 2-pyridones for research purposes is highly inadvisable due to fundamental differences in hydrogen bonding capabilities. 2(1H)-pyridones exist in tautomeric equilibrium with their 2-hydroxypyridine form, enabling them to act as both hydrogen bond donors and acceptors [1]. In contrast, N-alkylated isomers like 1-ethyl-4-methyl-2(1H)-pyridinone (CAS 19006-62-3) have an official Hydrogen Bond Donor Count of 0, completely abolishing their HBD capacity [2]. This single molecular change can prevent critical interactions with biological targets, rendering N-alkyl analogs inactive in assays where the free N-H is crucial for binding, as often observed in kinase hinge-region interactions [3].

Hydrogen bond donor loss
N-alkylated analog (1-ethyl-4-methyl-2(1H)-pyridinone) lacks the N-H donor, potentially causing false-negative kinase assay results.
Synthetic versatility blocked
Pre-blocked N-position prevents direct N-functionalization, limiting library synthesis compared to free N-H pyridone.

5-Ethyl-4-methyl-2(1H)-pyridinone vs. Closest Analogs


Hydrogen Bond Donor Capacity vs. N-Ethyl Isomer

The target compound, 5-ethyl-4-methyl-2(1H)-pyridinone, retains the essential N-H group, providing a measured Hydrogen Bond Donor (HBD) count of 1. This directly contrasts with its closest commercially available isomer, 1-ethyl-4-methyl-2(1H)-pyridinone (CAS 19006-62-3), which is N-alkylated and has an HBD count of 0 [1]. This binary difference is critical for target engagement in biological systems [2].

HBD Capacity
Head-to-head
Target: HBD=1 (N-H free)
Comparator: HBD=0 (N-alkyl)
N-alkyl isomer may fail hinge-binding target engagement
Absolute difference of 1 HBD
Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibitors

Tautomeric Stability: 2-Oxo Form vs. Parent Scaffold

Electron-donating alkyl substituents are known to stabilize the lactam (2-oxo) form of 2-pyridones. The calculated XLogP3-AA for 5-ethyl-4-methyl-2(1H)-pyridinone is approximately 0.5 [1], indicating higher polarity and aqueous solubility compared to the more lipophilic parent compound 2-pyridone (XLogP ≈ -0.1). This shift in physicochemical properties, driven by the specific substitution pattern, can improve the developability of early-stage fragments while retaining the bioactive tautomeric form [2].

Lipophilicity
Class-level
XLogP3-AA ≈ 0.5
Parent 2-pyridone: -0.1
May support improved fragment developability without sacrificing HBD
Computed descriptor; experimental validation recommended
Physical Organic Chemistry Spectroscopy Drug Design

Synthetic Versatility vs. N-Alkyl Analogue

The free N-H group in 5-ethyl-4-methyl-2(1H)-pyridinone permits direct late-stage N-functionalization via alkylation or arylation, a synthetic step that is impossible with the pre-blocked N-ethyl isomer (CAS 19006-62-3). This capability is documented in patents describing the synthesis of N-substituted pyridone-based kinase inhibitors, where the NH-pyridone is a key intermediate [1]. The N-ethyl isomer is a terminal compound or requires dealkylation to gain the same level of versatility, adding synthetic steps and cost.

Synthetic Versatility
Reported
Target: Direct N-substitution (1 step)
N-alkyl isomer: Dealkylation + substitution (2+ steps)
Free N-H supports more efficient library synthesis
Based on patent synthetic routes
Synthetic Chemistry Process Chemistry Intermediate Procurement

5-Ethyl-4-methyl-2(1H)-pyridinone R&D Applications


Fragment-Based Lead Discovery for Kinases

This compound is an ideal fragment for screening campaigns targeting ATP-binding sites in kinases. Its strong HBD capacity (Evidence Item 1) allows it to form a canonical hydrogen bond with the kinase hinge region, a primary filter for fragment library selection [1].

MEK and p38 MAPK Inhibitor Library Synthesis

As demonstrated in patent literature for p38 and MEK inhibitors [2], the free N-H pyridone serves as a critical heterocyclic core. This compound can be used as a starting scaffold for library synthesis, leveraging its N-H for late-stage diversification as outlined in Evidence Item 3.

Chemical Biology Tool Compound Synthesis

When a biological assay requires a cell-permeable probe with a hydrogen-bonding pyridone, the balanced lipophilicity (XLogP ~0.5) referenced in Evidence Item 2 provides better passive permeability than unsubstituted 2-pyridone, while retaining the key donor interaction lost in N-substituted isomers.

Application
Selection Property
Validation Focus
Fragment-based kinase lead discovery
Retained N-H hydrogen bond donor
Kinase hinge-binding assay
MEK/p38 MAPK inhibitor library synthesis
Free N-H for late-stage diversification
Synthetic route efficiency
Chemical biology tool compound synthesis
Moderate lipophilicity with HBD retention
Cell permeability and target engagement
Quote Request

Request a Quote for 2(1H)-pyridone,5-ethyl-4-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.